Ac-VDVAD-AFC (trifluoroacetate salt)

Description

BenchChem offers high-quality Ac-VDVAD-AFC (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-VDVAD-AFC (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

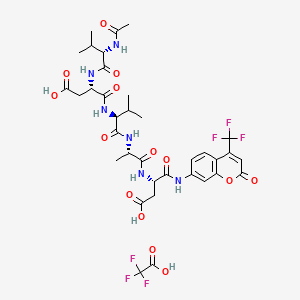

2D Structure

Properties

Molecular Formula |

C35H42F6N6O14 |

|---|---|

Molecular Weight |

884.7 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C33H41F3N6O12.C2HF3O2/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17;3-2(4,5)1(6)7/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47);(H,6,7)/t15-,20-,21-,26-,27-;/m0./s1 |

InChI Key |

PNDAWJNREIOBPU-IQYSWUAISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Biochemical Mechanism of Action

Enzymatic Cleavage by Caspase-2

Caspase-2 is a cysteine-aspartic protease with a specific recognition motif. It identifies and cleaves the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) within the Ac-VDVAD-AFC molecule. cephamls.comcephamls.com This sequence has been identified as a preferred substrate for caspase-2, although it can also be cleaved by other caspases, such as caspase-3. nih.govsemanticscholar.orgfrontiersin.org The enzymatic reaction targets the amide bond that links the final aspartic acid residue of the peptide to the fluorescent reporter group.

The intact Ac-VDVAD-AFC compound is not fluorescent. apexbt.com However, when caspase-2 cleaves the VDVAD peptide sequence, it liberates the fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). cephamls.comcephamls.com The amount of AFC released is directly proportional to the activity of the caspase-2 enzyme in the sample. This principle allows researchers to quantify the enzymatic activity by measuring the resulting fluorescence.

Fluorometric Detection Principle

The detection of caspase-2 activity using this substrate is based on fluorometry. The assay measures the increase in fluorescence over time, which corresponds to the rate of AFC release and thus the rate of the enzymatic reaction. cephamls.comapexbt.com By comparing the fluorescence generated from a sample containing apoptotic cells with a control sample, the fold increase in caspase-2 activity can be determined. cephamls.comapexbt.com

Once freed from the quenching effects of the attached peptide, the AFC molecule exhibits distinct fluorescent properties. It is optimally excited by light at a wavelength of approximately 400 nm and emits light at a maximum wavelength of about 505 nm. cephamls.comcephamls.comapexbt.com This yellow-green fluorescence can be quantified using a fluorometer or a fluorescence microplate reader. cephamls.comcephamls.com While some sources may report slight variations in the emission maximum, the 400 nm (excitation) and 505 nm (emission) wavelengths are commonly cited for AFC released from caspase substrates. cephamls.comcephamls.comcaymanchem.comechelon-inc.com

| Property | Wavelength (nm) |

| Excitation Maximum | 400 |

| Emission Maximum | 505 |

Caspase Substrate Specificity and Selectivity Profiling

Primary Specificity for Caspase-2

Ac-VDVAD-AFC is widely recognized as a substrate for Caspase-2. Research has shown that Caspase-2 can efficiently cleave peptides with the VDVAD sequence. However, the notion of this substrate being exclusively specific to Caspase-2 has been challenged by further studies. While it demonstrates significant activity with Caspase-2, its utility as a highly selective tool is nuanced by its interaction with other caspases, most notably Caspase-3. nih.gov

One study designed a more selective substrate for Caspase-2, Ac-VDTTD-AFC, and compared its cleavage efficiency with Ac-VDVAD-AFC. The results indicated that while Ac-VDTTD-AFC was cleaved four times more efficiently by purified Caspase-2 than Ac-VDVAD-AFC, it highlights that Ac-VDVAD-AFC is indeed a substrate for Caspase-2, albeit not the most efficient one identified to date. nih.gov

Detection of Caspase-3-like Activity

A critical aspect of the substrate profile of Ac-VDVAD-AFC is its significant cross-reactivity with Caspase-3. Early studies reported that Caspase-3 could cleave peptides containing the VDVAD sequence with kinetics similar to Caspase-2. nih.gov This lack of absolute specificity has been a recurring theme in subsequent research, cautioning against the use of VDVAD-based reagents as exclusively Caspase-2-specific tools. nih.govnih.gov

In a direct comparison, the cleavage of Ac-VDVAD-AFC by Caspase-2 was only slightly better than by Caspase-3. nih.gov This indicates that Ac-VDVAD-AFC can be readily used to measure Caspase-3-like activity, a factor that researchers must consider when interpreting results from assays employing this substrate.

Comparative Analysis with Other Caspase Substrates

To better understand the utility of Ac-VDVAD-AFC, it is essential to compare it with other well-established caspase substrates.

Differentiation from Canonical Caspase-3/7 Substrates (e.g., Ac-DEVD-AFC)

The canonical substrate for Caspase-3 and Caspase-7 is Ac-DEVD-AFC. While Ac-VDVAD-AFC is cleaved by Caspase-3, its efficiency is lower compared to Ac-DEVD-AFC. One study demonstrated that in cell lysates engineered to express active Caspase-2, the activity towards a more Caspase-2-selective substrate (Ac-VDTTD-AFC) was almost 14 times higher than the activity towards Ac-DEVD-AFC. nih.gov This underscores the preferential cleavage of the DEVD sequence by executioner caspases like Caspase-3.

The following table presents the kinetic parameters for the cleavage of Ac-VDVAD-AFC and Ac-DEVD-AFC by Caspase-2 and Caspase-3, based on data from Kitevska et al. (2014).

| Substrate | Caspase | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|

| Ac-VDVAD-AFC | Caspase-2 | 15,000 |

| Ac-VDVAD-AFC | Caspase-3 | 12,000 |

| Ac-DEVD-AFC | Caspase-2 | 1,000 |

| Ac-DEVD-AFC | Caspase-3 | 200,000 |

Analysis of Substrate Preference within the Caspase Family

Based on the available data, Ac-VDVAD-AFC exhibits a relatively narrow substrate preference within the caspase family, with primary activity towards Caspase-2 and significant cross-reactivity with Caspase-3. nih.gov Its cleavage by other caspases is likely to be minimal due to their distinct substrate preferences at the P2, P3, and P4 positions.

The following table summarizes the primary substrate preferences for various caspases, providing a comparative context for the specificity of Ac-VDVAD-AFC.

| Caspase | Preferred Substrate Sequence |

|---|---|

| Caspase-1 | (W/Y)EHD |

| Caspase-2 | VDVAD |

| Caspase-3/7 | DEVD |

| Caspase-4/5 | (W/L)EHD |

| Caspase-6 | VEID |

| Caspase-8 | LETD |

| Caspase-9 | LEHD |

| Caspase-10 | AEVD |

| Caspase-14 | WEHD |

Methodological Frameworks for Research Applications

In Vitro Enzymatic Activity Assays

In vitro assays using recombinant enzymes are fundamental for characterizing the specific activity and kinetic profile of proteases like caspase-2. Ac-VDVAD-AFC serves as a crucial reagent in these experimental setups.

Ac-VDVAD-AFC is a fluorogenic substrate designed to quantify the activity of caspases that recognize the VDVAD amino acid sequence. cephamls.comabcam.comcephamls.com The assay's principle is based on the enzymatic cleavage of the substrate by caspase-2. This cleavage releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). abcam.comcaymanchem.com The liberated AFC emits a distinct yellow-green fluorescence, which can be measured quantitatively using a fluorometer or a fluorescence microplate reader. cephamls.comabcam.com

The fluorescence of free AFC is typically measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm. cephamls.comabcam.comcaymanchem.com The rate of increase in fluorescence is directly proportional to the enzymatic activity of caspase-2 in the sample. bio-rad.com This method allows for a straightforward comparison of enzyme activity across different conditions and can be used to determine the fold-increase in caspase activity, for instance, by comparing an apoptotic sample to an uninduced control. cephamls.com While effective, it is important to note that other caspases, particularly caspase-3, can also cleave the VDVAD sequence, which can complicate the interpretation of data. nih.govsemanticscholar.org

| Parameter | Description | Source |

|---|---|---|

| Substrate Type | Fluorogenic | caymanchem.com |

| Target Enzyme | Caspase-2 (and other caspases recognizing the VDVAD sequence) | cephamls.comabcam.com |

| Principle of Detection | Release of 7-amino-4-trifluoromethylcoumarin (AFC) upon cleavage | cephamls.comcaymanchem.com |

| Excitation Wavelength (λex) | ~400 nm | cephamls.comabcam.comcaymanchem.com |

| Emission Wavelength (λem) | ~505 nm | cephamls.comabcam.comcaymanchem.com |

| Output | Rate of fluorescence increase, proportional to enzyme activity | bio-rad.com |

To understand the efficiency and affinity of caspase-2 for its substrate, researchers determine key kinetic parameters. By measuring the initial reaction velocities (V₀) at various concentrations of Ac-VDVAD-AFC, the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) can be calculated by fitting the data to the Michaelis-Menten equation. nih.gov

One study reported a kcat of 0.60 s⁻¹ and a Kₘ of 25 μM for recombinant caspase-2 with the Ac-VDVAD-AFC substrate. nih.gov The catalytic efficiency, represented by the kcat/Kₘ ratio, provides insight into how effectively the enzyme processes the substrate. However, the utility of Ac-VDVAD-AFC as a specific caspase-2 substrate is limited. Research has shown that caspase-3 can also cleave Ac-VDVAD-AFC, in some cases with comparable or even higher efficiency. nih.gov This cross-reactivity underscores the need for careful experimental design and the use of complementary methods to ensure data specificity. For instance, a more selective substrate, Ac-VDTTD-AFC, has been developed that is cleaved four times more efficiently by caspase-2 than Ac-VDVAD-AFC, while being only slightly more efficiently cleaved by caspase-3. nih.gov

| Enzyme | Parameter | Value | Source |

|---|---|---|---|

| Caspase-2 | Kₘ | 25 μM | nih.gov |

| kcat | 0.60 s⁻¹ | nih.gov | |

| Caspase-3 | kcat/Kₘ (relative efficiency) | Similar to Caspase-2 | nih.govsemanticscholar.org |

The enzymatic activity of caspases is highly dependent on the reaction environment. Therefore, optimizing reaction conditions is critical for obtaining accurate and reproducible results. eurogentec.com Assay buffers for caspase activity typically include a buffering agent to maintain a stable pH, a reducing agent, and salts to control ionic strength.

Commonly used buffers include HEPES and MES, with pH values ranging from 6.5 to 7.4. nih.govnih.gov A reducing agent, most often dithiothreitol (B142953) (DTT), is essential for maintaining the catalytic cysteine residue in the active site in a reduced state; a final concentration of 10 mM DTT is frequently used. abcam.comnih.gov Other components may include salts like NaCl (e.g., 150 mM), detergents such as CHAPS (e.g., 0.1%) to prevent protein aggregation, and sucrose. nih.govnih.gov The standard incubation temperature for the assay is 37°C. abcam.comnih.gov The optimal concentration of the Ac-VDVAD-AFC substrate itself is another key parameter, with final concentrations often in the range of 40-50 μM. abcam.commedchemexpress.com

| Component | Typical Concentration/Value | Purpose | Source |

|---|---|---|---|

| Buffer | 10-100 mM HEPES or MES | Maintain optimal pH (6.5-7.4) | nih.govpromega.ee |

| Reducing Agent | 1-10 mM DTT | Maintain active site cysteine in a reduced state | cephamls.comabcam.comnih.gov |

| Salt | ~150 mM NaCl | Control ionic strength | nih.gov |

| Detergent | ~0.1% CHAPS | Prevent non-specific protein aggregation | nih.govnih.gov |

| Substrate | 40-50 µM Ac-VDVAD-AFC | Fluorogenic substrate for caspase-2 | abcam.commedchemexpress.com |

| Temperature | 37°C | Optimal temperature for enzymatic reaction | abcam.comnih.gov |

Cellular Assay Methodologies

Moving from isolated enzymes to a cellular context allows for the investigation of caspase-2 activity within biological pathways. Ac-VDVAD-AFC is widely used for this purpose in assays involving cultured cell lysates.

To measure caspase-2 activity in cells, a lysate must first be prepared. caymanchem.comnih.gov This typically involves treating cultured cells with a stimulus to induce apoptosis, followed by harvesting the cells. abcam.com The cell pellet (1-5 x 10⁶ cells) is then resuspended in a chilled cell lysis buffer and incubated on ice to ensure efficient cell membrane disruption while minimizing protein degradation. abcam.com After incubation, the mixture is centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris, and the resulting supernatant, which contains the cytosolic proteins including caspases, is collected for the assay. abcam.com

For the assay itself, an aliquot of the cell lysate is mixed with a reaction buffer containing DTT and the Ac-VDVAD-AFC substrate. cephamls.comabcam.com The reaction is incubated at 37°C for 1-2 hours, during which active caspase-2 in the lysate cleaves the substrate, leading to a measurable increase in fluorescence. abcam.com This method has been applied to various cell lines, including human neuroblastoma SH-SY5Y cells and A549 lung cancer cells, to quantify caspase activity following specific treatments. caymanchem.commedchemexpress.com

| Step | Procedure | Purpose | Source |

|---|---|---|---|

| 1. Cell Treatment | Induce apoptosis in cultured cells using the desired method. Include an untreated control group. | Activate cellular apoptotic pathways. | abcam.com |

| 2. Cell Lysis | Resuspend 1-5 x 10⁶ cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes. | Release intracellular contents, including caspases. | abcam.com |

| 3. Clarification | Centrifuge at 10,000 x g for 3-5 minutes at 4°C. | Remove insoluble cellular debris. | abcam.com |

| 4. Assay Setup | Mix the cleared lysate with 2X Reaction Buffer containing 10 mM DTT and 50 μM Ac-VDVAD-AFC. | Initiate the enzymatic reaction. | abcam.com |

| 5. Incubation | Incubate at 37°C for 1-2 hours, protected from light. | Allow for substrate cleavage by active caspases. | abcam.com |

| 6. Measurement | Read fluorescence at Ex/Em = 400/505 nm. | Quantify the amount of cleaved substrate (AFC). | abcam.com |

A primary application of Ac-VDVAD-AFC-based assays is to investigate the role of caspase-2 in apoptosis induced by various stimuli. abcam.com By measuring the VDVAD-cleaving activity in cell lysates, researchers can assess whether a particular treatment activates the caspase cascade through a caspase-2-dependent pathway. cephamls.com For example, this substrate has been used to study the mechanism of nitric oxide-induced apoptosis in human neuroblastoma SH-SY5Y cells. caymanchem.com Another study utilized Ac-VDVAD-AFC to measure caspase-2 activity in A549 lung cancer cells treated with arsenic, demonstrating the compound's utility in toxicology and cancer research. medchemexpress.com

While these studies provide valuable insights, the known cross-reactivity of Ac-VDVAD-AFC with caspase-3 necessitates caution. nih.govsemanticscholar.org Because caspase-3 is a major executioner caspase, its activation is a common event in apoptosis. Therefore, an increase in VDVAD-AFC cleavage could be due to caspase-2, caspase-3, or both. To distinguish between these activities, researchers often use additional approaches, such as employing more selective substrates (e.g., Ac-DEVD-AFC for caspase-3), specific caspase inhibitors, or techniques like Western blotting to detect the cleavage of specific caspase substrates. nih.govabcam.com

| Apoptosis Inducer | Cell Line | Research Focus | Source |

|---|---|---|---|

| Nitric Oxide | SH-SY5Y (Human Neuroblastoma) | Investigating the mechanism of NO-induced apoptosis. | caymanchem.com |

| Arsenic | A549 (Human Lung Carcinoma) | Studying the role of caspases in arsenic-induced cell death. | medchemexpress.com |

| General Apoptosis Induction | Jurkat, THP-1, U937, HeLa | General characterization of caspase-2 activation in apoptosis. | cephamls.com |

| Heat Shock | Jurkat (T-lymphocytes) | Monitoring caspase activity following heat shock treatment. | promega.ee |

Integration with Other Cellular Biological Techniques (e.g., Cell-Based Assays)

Ac-VDVAD-AFC is readily integrated into various cell-based assay formats to provide quantitative data on caspase activity. medchemexpress.com These assays are fundamental in apoptosis research. The core principle involves the cleavage of the VDVAD peptide sequence by active caspase-2, which liberates the fluorescent AFC (7-Amino-4-trifluoromethylcoumarin) group. ubpbio.comcephamls.com The resulting increase in fluorescence, typically measured at an emission wavelength of around 505 nm with an excitation of 400 nm, is directly proportional to the enzyme's activity. ubpbio.comcephamls.com

A typical cell-based assay protocol involves the following steps:

Culturing and treating cells with the compound of interest to induce or inhibit apoptosis. medchemexpress.com

Lysing the cells to release their intracellular contents, including active caspases. medchemexpress.com

Incubating the cell lysate with a reaction buffer containing Ac-VDVAD-AFC. medchemexpress.com

Measuring the fluorescence over time using a fluorometer or a fluorescence plate reader. medchemexpress.comubpbio.com

This fluorometric assay can be combined with other techniques, such as Western blotting to observe the cleavage of procaspases or DNA laddering assays to detect the fragmentation of DNA, providing a more comprehensive understanding of the apoptotic process. nih.gov

High-Throughput Screening Potential

The characteristics of fluorogenic substrates like Ac-VDVAD-AFC make them highly suitable for high-throughput screening (HTS) applications. anaspec.com HTS is used in drug discovery to rapidly assess the effects of large numbers of compounds on a specific biological target, such as caspase activity.

The assay format is simple and robust, often described as a "mix-and-read" procedure. anaspec.com This involves adding the substrate directly to cell lysates in a multi-well plate format (e.g., 96-well or 384-well plates) and measuring the fluorescent signal. medchemexpress.com This straightforward protocol minimizes the number of steps, which is crucial for automation and for screening large compound libraries efficiently. The strong and quantifiable signal generated by the released AFC fluorophore provides a sensitive and reliable readout for identifying compounds that either induce apoptosis (activators of caspases) or prevent it (inhibitors of caspases). anaspec.com The ability to perform these measurements kinetically or as an endpoint reading adds to the flexibility required for HTS campaigns. anaspec.com

Role in Investigating Biological Pathways

Elucidation of Apoptotic Signaling Cascades Involving Caspase-2

Ac-VDVAD-AFC has been instrumental in studying the role of caspase-2, an evolutionarily conserved member of the caspase family of cysteine proteases. nih.govnih.gov Caspases are synthesized as inactive zymogens and, upon activation, participate in highly regulated proteolytic cascades that are fundamental to programmed cell death, or apoptosis. nih.gov Caspase-2 is considered an initiator caspase, capable of being activated early in apoptotic pathways in response to stimuli like heat shock, DNA damage, and endoplasmic reticulum stress. nih.govnih.gov

The use of Ac-VDVAD-AFC allows for the detection of caspase-2 activity in cell lysates, providing insights into its activation under various conditions. nih.gov However, research into the precise function of caspase-2 has been complicated by the tools used to measure its activity. semanticscholar.org While the VDVAD sequence was identified as an efficient target for caspase-2, studies have shown that it is also cleaved with similar kinetics by caspase-3, an executioner caspase. nih.govsemanticscholar.org This lack of absolute specificity means that data generated using Ac-VDVAD-AFC must be interpreted with caution, often in parallel with other substrates, such as the caspase-3-specific substrate Ac-DEVD-AFC, to differentiate the activities of these two proteases. nih.gov This comparative approach helps researchers to more accurately delineate the specific contribution of caspase-2 to apoptotic signaling. nih.gov

Research on Proteolytic Processes and Enzyme Dynamics

Ac-VDVAD-AFC is a valuable reagent for investigating the fundamental biochemical principles of proteolytic processes and enzyme dynamics. cephamls.com As a fluorometric substrate, it enables the real-time measurement of enzyme kinetics. cephamls.com The assay is based on the detection of the free AFC fluorophore, which emits light at a maximum wavelength of 505 nm upon release from the VDVAD peptide. cephamls.com

Kinetic studies have been performed to characterize the efficiency and specificity of caspase-2 and other caspases. These studies often determine the catalytic efficiency (kcat/KM) of an enzyme for a particular substrate. Research has demonstrated that while Ac-VDVAD-AFC is cleaved by caspase-2, it is also processed by caspase-3. nih.gov To improve specificity, other substrates have been developed. For instance, the substrate Ac-VDTTD-AFC was found to be cleaved four times more efficiently by purified caspase-2 than Ac-VDVAD-AFC, while being only moderately more susceptible to caspase-3 cleavage, making it a more selective tool. nih.gov Such comparative kinetic analyses are crucial for understanding the substrate preferences of closely related enzymes and for developing more precise molecular probes. nih.govsemanticscholar.org

Table 1: Comparative Catalytic Efficiency of Caspases on Fluorogenic Substrates This interactive table summarizes kinetic data for the cleavage of different peptide substrates by caspase-2 and caspase-3. The efficiency is represented by the kcat/KM value (M⁻¹s⁻¹). Data sourced from a study on caspase-2 specificity. nih.gov

| Substrate | Caspase-2 (kcat/KM) | Caspase-3 (kcat/KM) | Specificity Ratio (Casp-2/Casp-3) |

| Ac-VDVAD-AFC | 19,000 | 11,000 | 1.7 |

| Ac-VDTTD-AFC | 77,000 | 19,000 | 4.1 |

| Ac-VDVPD-AFC | 22,000 | 25,000 | 0.9 |

| Ac-DEVD-AFC | 2,700 | 220,000 | 0.01 |

Contributions to Tumor and Cancer Research by Measuring Caspase Activity

The measurement of caspase activity is a key aspect of cancer research, as apoptosis is a critical barrier to tumor development and a primary mechanism of action for many anticancer drugs. medchemexpress.com Caspase-2, in particular, has been implicated as a tumor suppressor, with its downregulation reported in some human cancers. nih.govfrontiersin.org Consequently, tools like Ac-VDVAD-AFC are used to assess the activity of this enzyme in cancer cells to understand tumor biology and response to therapy. medchemexpress.com

One direct application is in evaluating the efficacy of chemotherapeutic agents. For example, in a study involving arsenic-related lung cancer, Ac-VDVAD-AFC was used to measure caspase-2 activity in A549 cells treated with arsenic and quercetin. medchemexpress.com By quantifying the fluorescence generated from the cleaved substrate, researchers can determine if a particular treatment induces apoptosis via the activation of caspase-2. medchemexpress.com

Although the VDVAD sequence is not exclusively specific to caspase-2, its use has contributed to the broader understanding of how cancer cells regulate apoptotic pathways. nih.govsemanticscholar.org The identification of caspase-2 substrates, such as the cancer-associated transcription factor Runx1, further links this protease to oncogenic processes and highlights the importance of measuring its activity in the context of tumor suppression. nih.govnih.gov

Development and Validation of Caspase Probes

Ac-VDVAD-AFC as a Reference Standard for New Probe Development

Ac-VDVAD-AFC is a synthetic peptide substrate that has been historically used to measure the activity of caspase-2. frontiersin.org It consists of the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) acetylated at the N-terminus and conjugated to a fluorescent reporter, 7-amino-4-trifluoromethylcoumarin (AFC). When cleaved by an active caspase after the final aspartate residue, free AFC is released, which produces a measurable fluorescent signal.

Despite its association with caspase-2, studies have shown that Ac-VDVAD-AFC is not entirely specific. It can also be efficiently cleaved by other caspases, particularly the executioner caspase, caspase-3. frontiersin.orgsemanticscholar.org This lack of absolute specificity has been a confounding factor in precisely attributing enzymatic activity to caspase-2 in complex biological samples. semanticscholar.org

Nonetheless, due to its established use and well-characterized kinetics, Ac-VDVAD-AFC serves as a valuable reference standard in the development of new caspase probes. Researchers developing novel substrates for caspase-2 often compare their probe's performance directly against Ac-VDVAD-AFC to demonstrate improvements in specificity, sensitivity, or other kinetic parameters. nih.gov This benchmarking allows for a standardized assessment of a new probe's advantages over existing reagents. The classical substrate is often used to measure caspase-2 and caspase-3-like activity in research related to oncology. medchemexpress.com

| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) |

| Caspase-2 | Ac-VDVAD-AFC | 18,000 |

| Caspase-3 | Ac-VDVAD-AFC | 76,000 |

| This table presents the catalytic efficiency (kcat/KM) of caspase-2 and caspase-3 for the Ac-VDVAD-AFC substrate. Data is illustrative of findings in referenced literature. nih.gov |

Comparison with Novel Fluorescent Probes with Improved Characteristics

The limitations of Ac-VDVAD-AFC, primarily its cross-reactivity with caspase-3, have driven the development of more selective probes. A notable example is Ac-VDTTD-AFC . This probe was developed by analyzing the minimal substrate specificity of caspase-2, leading to a peptide sequence that is more preferentially cleaved by this enzyme. nih.govnih.gov

Comparative studies have shown that Ac-VDTTD-AFC is a significant improvement over Ac-VDVAD-AFC for distinguishing caspase-2 activity. While caspase-3 can still cleave Ac-VDTTD-AFC, it does so much less efficiently compared to its activity on Ac-VDVAD-AFC. Conversely, caspase-2 cleaves Ac-VDTTD-AFC with much higher efficiency. nih.gov This enhanced selectivity allows for a more confident assignment of proteolytic activity to caspase-2, especially when used in parallel with traditional caspase-3 substrates like Ac-DEVD-AFC. nih.govnih.gov

| Substrate | Caspase-2 Efficiency (kcat/KM) | Caspase-3 Efficiency (kcat/KM) | Selectivity Ratio (Caspase-2 / Caspase-3) |

| Ac-VDVAD-AFC | 18,000 | 76,000 | 0.24 |

| Ac-VDTTD-AFC | 72,000 | 130,000 | 0.55 |

| This table compares the catalytic efficiency and selectivity of Ac-VDVAD-AFC and the improved probe Ac-VDTTD-AFC for caspase-2 versus caspase-3. A higher selectivity ratio indicates greater preference for caspase-2. Data is illustrative of findings in referenced literature. nih.gov |

Another class of novel probes utilizes fluorophores with unique properties, such as Aggregation-Induced Emission (AIE) . AIE luminogens (AIEgens), like those based on a tetraphenylethylene (TPE) core, are largely non-emissive when dissolved but become highly fluorescent upon aggregation. nih.govmdpi.com Probes can be designed by conjugating a hydrophobic AIEgen to a hydrophilic caspase recognition sequence (e.g., DEVD for caspase-3/7). In its intact state, the probe is soluble and non-fluorescent. Upon cleavage by a caspase, the hydrophobic AIEgen is released, causing it to aggregate and emit a strong "turn-on" fluorescent signal. nih.gov This mechanism provides a very high signal-to-noise ratio, overcoming the aggregation-caused quenching (ACQ) that can limit some conventional fluorophores. mdpi.com While a specific probe like Ac-DEVDK-TPE is an example of this design principle, the AIE platform itself represents a significant advancement in probe technology.

Strategies for Enhancing Substrate Binding Affinity and Enzyme Turnover

Improving the performance of caspase probes involves several key strategies aimed at increasing their binding affinity, specificity, and the rate at which the enzyme can process them (enzyme turnover).

Peptide Sequence Optimization : The most direct method is to modify the amino acid sequence of the peptide substrate. As demonstrated by the development of Ac-VDTTD-AFC from Ac-VDVAD-AFC, systematically studying a caspase's substrate preferences can reveal sequences that are cleaved more efficiently and selectively. semanticscholar.orgnih.gov This involves identifying the optimal amino acids at each position (P1, P2, P3, P4, etc.) relative to the cleavage site. For caspase-2, its preference for a P5 residue is a unique feature that can be exploited to design more selective substrates. frontiersin.org

Structural and Mechanistic Insights : A detailed understanding of the caspase's three-dimensional structure and active site provides a basis for rational probe design. The substrate-binding loops of caspases are flexible and their conformation can change upon substrate binding. nih.gov Designing peptides or peptidomimetics that fit optimally into the active site and its subsites can enhance binding affinity. For instance, designing molecules that specifically interact with unique features of the caspase-2 binding pocket can improve selectivity over other caspases like caspase-3.

Advanced Fluorophore and Quencher Systems : The choice of the reporter molecule is critical.

AIEgens : As mentioned, using AIEgens creates probes with a "turn-on" signal and low background, improving sensitivity. nih.gov

Fluorophore-Quencher Pairs : Another approach involves flanking the caspase recognition sequence with a fluorophore (e.g., Alexa Fluor 647) and a quencher molecule (e.g., QSY 21). In the intact probe, the quencher suppresses the fluorescence. Upon cleavage of the peptide linker by a caspase, the fluorophore and quencher separate, resulting in a strong fluorescent signal. nih.gov

Alternative Dyes : Replacing traditional fluorophores like AFC with others, such as rhodamine 110 (R110), can also enhance performance. Substrates like (Ac-DEVD)2-R110 are hydrolyzed in two steps, with the final release of R110 leading to a substantial increase in fluorescence, which can improve assay sensitivity. biotium.com

By combining these strategies—optimizing the peptide sequence for caspase specificity, leveraging structural knowledge of the enzyme, and employing advanced reporter technologies—researchers can develop next-generation probes that offer superior performance for detecting caspase activity in diverse experimental systems.

Interactions with Caspase Inhibitors

Use in Conjunction with Caspase-2 Inhibitors (e.g., Ac-VDVAD-CHO)

Ac-VDVAD-AFC is frequently used to measure caspase activity in experimental settings where caspase inhibitors are also present. A notable example is its use alongside Ac-VDVAD-CHO, a peptide aldehyde inhibitor. Both the substrate (Ac-VDVAD-AFC) and the inhibitor (Ac-VDVAD-CHO) are based on the VDVAD peptide sequence, which was initially identified as a preferred sequence for caspase-2.

However, extensive research has demonstrated that reagents based on the VDVAD sequence lack specificity for caspase-2. semanticscholar.org Studies have confirmed that both the substrate and the corresponding aldehyde inhibitor interact with caspase-2 and the executioner caspase-3 with similar efficiencies. nih.gov The inhibitor Ac-VDVAD-CHO has been shown to inhibit both caspases with similar potencies. nih.gov This lack of specificity is a critical consideration in experimental design.

When Ac-VDVAD-CHO is used to block caspase activity, Ac-VDVAD-AFC can be employed to measure the remaining enzymatic activity. This allows researchers to quantify the extent of inhibition. Given the cross-reactivity, any observed inhibition cannot be solely attributed to caspase-2 without further controls, as the activity of caspase-3, and potentially other caspases, is also affected. nih.gov

| Inhibitor | Target Caspase | Inhibition Constant (Ki) |

|---|---|---|

| Ac-DEVD-CHO | Caspase-3 | 0.2 nM |

| Caspase-7 | 0.3 nM | |

| Caspase-2 | 1700 nM (Weak Inhibition) |

Data sourced from Selleck Chemicals. selleckchem.com

Emerging Research Perspectives

Advanced Applications in Real-Time Enzyme Activity Monitoring (Inferred from fluorogenic properties)

The fluorogenic substrate Ac-VDVAD-AFC (N-Acetyl-L-valyl-L-aspartyl-L-valyl-L-alanyl-L-aspartic acid 7-amino-4-trifluoromethylcoumarin) is a valuable tool for the real-time monitoring of specific proteolytic enzyme activity. scbt.com Its design incorporates a peptide sequence, VDVAD, which is recognized and cleaved by certain caspases, most notably caspase-2. nih.govavantorsciences.com This pentapeptide sequence is favored by caspase-2, showing a 10–40-fold higher catalytic efficiency compared to tetrapeptide substrates. nih.gov

The core of its application lies in its fluorogenic properties. The AFC (7-amino-4-trifluoromethylcoumarin) group is a fluorophore that, when attached to the peptide, has its fluorescence quenched. Upon enzymatic cleavage of the peptide substrate between the aspartic acid (D) and the AFC moiety, the fluorophore is released, resulting in a significant increase in fluorescence. scbt.combdbiosciences.com This change in fluorescence provides a direct and continuous measure of enzyme activity. The AFC fluorophore is particularly advantageous as it exhibits a greater Stokes' shift upon cleavage compared to other fluorophores like AMC (7-amino-4-methylcoumarin), which can improve signal-to-noise ratios in experimental setups. avantorsciences.com

The rapid fluorescence enhancement upon cleavage allows for the dynamic tracking of enzymatic reactions in real-time. scbt.com This characteristic makes Ac-VDVAD-AFC an effective probe for dissecting proteolytic pathways. For instance, increases in the cleavage of this substrate have been correlated with the conversion of procaspase-2 to its active form in human neuroblastoma cell lines undergoing apoptosis. avantorsciences.com This real-time monitoring capability is crucial for studying the kinetics of caspase activation and for screening potential inhibitors or activators of the enzyme.

Table 1: Fluorogenic Properties of Ac-VDVAD-AFC

| Property | Description |

| Excitation Wavelength | ~400 nm bdbiosciences.comcaymanchem.com |

| Emission Wavelength | ~480-520 nm (peak around 505 nm) bdbiosciences.comcaymanchem.com |

| Mechanism | Enzymatic cleavage of the VDVAD-AFC bond releases the AFC fluorophore, leading to a detectable increase in fluorescence. |

| Application | Real-time monitoring of caspase-2 and related protease activity in cell lysates and purified enzyme preparations. avantorsciences.comresearchgate.net |

Future Directions in Substrate Design and Optimization for Enhanced Specificity and Sensitivity

A significant challenge in studying caspase-2 is the overlapping substrate specificity with other caspases, particularly the executioner caspases like caspase-3. nih.gov Early studies revealed that the optimal caspase-2 substrate peptide, VDVAD, is also efficiently cleaved by caspase-3. nih.govnih.gov This lack of specificity has made it difficult to definitively attribute cellular activities to caspase-2 alone using VDVAD-based substrates. nih.gov

This has spurred efforts to design and optimize new substrates with enhanced specificity and sensitivity for caspase-2. The goal is to develop reagents that can distinguish caspase-2 activity from that of other caspases. One successful approach has been the use of a yeast-based transcriptional reporter system to define the minimal substrate specificity of caspase-2. nih.govnih.gov This has led to the identification of novel peptide sequences that are more selectively cleaved by caspase-2.

A notable outcome of this research is the development of the fluorogenic peptide Ac-VDTTD-AFC. nih.govsemanticscholar.org This substrate is cleaved more efficiently by caspase-2 and exhibits greater selectivity for caspase-2 over caspase-3 when compared to the traditional Ac-VDVAD-AFC. nih.gov While not absolutely specific, the use of such improved substrates in parallel with established ones (like the caspase-3 substrate Ac-DEVD-AFC) allows for a more precise dissection of caspase-2 activity in complex biological samples. nih.govnih.gov

Table 2: Comparison of Caspase Substrates

| Substrate | Primary Target Caspase(s) | Key Characteristic | Reference |

| Ac-VDVAD-AFC | Caspase-2, Caspase-3 | Preferred pentapeptide for Caspase-2 but also efficiently cleaved by Caspase-3. | nih.govnih.govnih.gov |

| Ac-DEVD-AFC | Caspase-3, related caspases | Highly specific substrate for Caspase-3, based on the PARP cleavage site. | bdbiosciences.comcaymanchem.com |

| Ac-VDTTD-AFC | Caspase-2 | Exhibits enhanced selectivity for Caspase-2 over Caspase-3. | nih.govnih.gov |

Future research in this area will likely focus on further refining peptide sequences and exploring novel chemical modifications to the substrate structure to achieve even greater specificity and sensitivity. The development of highly selective caspase-2 substrates will be instrumental in clarifying its precise roles in both apoptotic and non-apoptotic pathways and in validating it as a potential therapeutic target.

Q & A

Q. How is Ac-VDVAD-AFC (trifluoroacetate salt) used as a fluorogenic substrate for caspase-2 activity assays?

Ac-VDVAD-AFC is cleaved by caspase-2, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety. To design an assay:

- Excitation/Emission : Use 400 nm (ex) and 505 nm (em) wavelengths .

- Reaction Buffer : Optimize pH (typically 7.4) and include dithiothreitol (DTT) to maintain caspase-2 activity.

- Controls : Include a caspase-2 inhibitor (e.g., Z-VDVAD-FMK) to confirm specificity.

- Kinetics : Monitor fluorescence increase over 30–60 minutes using a plate reader .

Q. What precautions are necessary when handling Ac-VDVAD-AFC (trifluoroacetate salt) in the lab?

- Protective Equipment : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Disposal : Collect waste separately and consult institutional guidelines for trifluoroacetate (TFA)-containing compounds due to environmental persistence .

- Storage : Lyophilized powder should be stored at -20°C; reconstitute in DMSO or assay buffer to avoid repeated freeze-thaw cycles .

Q. How do trifluoroacetate counterions affect peptide-based assays?

Trifluoroacetate (TFA) is a common counterion in peptide synthesis but can interfere with:

- Cellular Assays : High TFA concentrations may alter pH or ion balance. Dialyze or use ion-exchange chromatography to replace TFA with acetate or chloride ions .

- Mass Spectrometry : TFA suppresses ionization; dilute samples or use LC-MS-grade TFA (0.1% v/v) to minimize interference .

Advanced Research Questions

Q. How can researchers validate caspase-2 specificity of Ac-VDVAD-AFC in complex biological samples?

- Inhibitor Panels : Test against caspases-3, -8, and -9 using selective inhibitors (e.g., Z-DEVD-FMK for caspase-3) to rule out cross-reactivity .

- Knockout Models : Use caspase-2-deficient cell lines or CRISPR-Cas9-edited models to confirm signal loss .

- Orthogonal Assays : Combine with immunoblotting for cleaved caspase-2 substrates (e.g., Bid) .

Q. What experimental factors contribute to variability in Ac-VDVAD-AFC kinetic data?

- Substrate Concentration : Optimize using Michaelis-Menten kinetics (typical range: 10–200 µM). Excess substrate may inhibit activity .

- Enzyme Source : Recombinant caspase-2 vs. cell lysates (lysates may contain endogenous inhibitors).

- Temperature : Perform assays at 25°C (recombinant) or 37°C (cell-based) .

Q. How can researchers mitigate environmental risks from trifluoroacetate salt waste?

Q. What analytical methods confirm the purity of Ac-VDVAD-AFC (trifluoroacetate salt)?

- HPLC : Use a C18 column with UV detection at 220 nm; purity ≥95% is acceptable for most assays .

- Mass Spectrometry : Confirm molecular weight (MW: ~978.8 g/mol) and detect impurities (e.g., truncated peptides) .

Data Contradiction and Troubleshooting

Q. How to resolve unexpected fluorescence signals in Ac-VDVAD-AFC assays?

- Background Noise : Pre-incubate samples with caspase inhibitors or use a fluorescence quencher (e.g., trypan blue).

- Protease Interference : Add protease inhibitor cocktails to lysates (exclude EDTA if caspase-2 requires divalent cations) .

- Plate Reader Calibration : Validate instrument settings with AFC standard curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.